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molecular formula C3H6ClNS B057697 Dimethylthiocarbamoyl chloride CAS No. 16420-13-6

Dimethylthiocarbamoyl chloride

Cat. No. B057697
M. Wt: 123.61 g/mol
InChI Key: PHWISQNXPLXQRU-UHFFFAOYSA-N
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Patent
US07728030B2

Procedure details

A mixture of 4-bromoguaiacol (2.05 g, 10.1 mmol) and 1,4-diazabicyclo(2.2.2)octane (1.42 g, 12.6 mmol) in NMP (24 mL) was heated at 50° C. to give a dark-yellow solution. A solution of dimethylthiocarbamoyl chloride (1.37 g, 11.1 mmol) in NMP (2 ml) was added dropwise to the previous solution over 1-2 min. Some precipitated has formed during the addition. The mixture was stirred at 50° C. for 3 h, and then water (25 ml) was added over 5 min at 50° C. The mixture was stirred overnight at r.t., and the precipitate was isolated by filtration, washed twice with water, and dried in vacuo at 50° C. to yield a pale creamed-coloured crystalline solid, 2.11 g (72%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=C(O)C(OC)=CC=1.N12CCN(CC1)C[CH2:12]2.[CH3:19][N:20]([CH3:24])[C:21](Cl)=[S:22].[OH2:25].CN1[C:31](=[O:32])[CH2:30][CH2:29][CH2:28]1>>[CH3:19][N:20]([CH3:24])[C:21](=[S:22])[O:25][C:30]1[CH:29]=[CH:28][C:2]([Br:1])=[CH:3][C:31]=1[O:32][CH3:12]

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)OC)O
Name
Quantity
1.42 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
24 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
CN(C(=S)Cl)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark-yellow solution
CUSTOM
Type
CUSTOM
Details
Some precipitated has formed during the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at r.t.
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.
CUSTOM
Type
CUSTOM
Details
to yield a pale creamed-coloured crystalline solid, 2.11 g (72%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CN(C(OC1=C(C=C(C=C1)Br)OC)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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